Isotope Shift: The primary application of 2-Bromoacetyl Bromide-d2 lies in NMR spectroscopy. Deuterium substitution causes a slight shift in the resonance peaks of neighboring atoms in the NMR spectrum compared to their non-deuterated counterparts. This shift, known as the isotope shift, helps researchers distinguish between signals arising from protons bound to deuterium and those bound to hydrogen []. This improved resolution allows for a more detailed analysis of complex molecules.
Signal Simplification: By strategically incorporating deuterium into specific positions of a molecule, scientists can simplify the resulting NMR spectrum. This is particularly useful for molecules with overlapping proton signals. By selectively deuterating specific functional groups, researchers can eliminate or attenuate unwanted signals, leading to a clearer picture of the remaining peaks.
Mechanistic Studies: 2-Bromoacetyl Bromide-d2 can be a valuable tool in studying reaction mechanisms. When used as a reagent in reactions involving proton transfer, the incorporation of deuterium allows researchers to trace the fate of the protons involved. This information can provide valuable insights into the reaction pathway and kinetics.
2-Bromoacetyl Bromide-d2, with the chemical formula C2D2Br2O and CAS number 40897-88-9, is a deuterated derivative of 2-Bromoacetyl Bromide. It is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule. This compound appears as a white crystalline solid and is primarily utilized in organic synthesis and spectroscopic studies. The molecular weight of 2-Bromoacetyl Bromide-d2 is approximately 203.86 g/mol, and its IUPAC name is 2-bromo-2,2-dideuterioacetyl bromide .
2-Bromoacetyl bromide-d2 does not possess any inherent biological activity. Its mechanism of action lies in its ability to transfer a deuterated bromoacetyl group to other molecules during organic synthesis. This specific isotopic labeling proves valuable in various spectroscopic techniques used to study reaction mechanisms and track the movement of atoms within molecules.
2-Bromoacetyl bromide-d2 shares similar hazards to its non-deuterated counterpart. It is a lachrymator (tear gas) and can cause irritation to the eyes, skin, and respiratory system. It is also a reactive compound and should be handled with appropriate personal protective equipment (PPE) including gloves, goggles, and a fume hood [].
The compound acts as an acylating agent, participating in various nucleophilic substitution reactions. A notable reaction involves the conversion of aryl compounds in the presence of aluminum chloride, where 2-Bromoacetyl Bromide-d2 transfers its bromoacetyl group to form aryl derivatives:
This reaction showcases its utility in synthesizing isotopically labeled compounds for further studies .
While 2-Bromoacetyl Bromide-d2 does not exhibit inherent biological activity, it serves as a valuable tool in biochemical research. Its primary action involves transferring a deuterated bromoacetyl group to various biomolecules, which can facilitate the study of enzyme mechanisms and protein modifications. For instance, it can react with amines to form azido acetamides, intermediates crucial for synthesizing bioactive compounds.
The mechanism involves nucleophilic substitution where the bromine atom is replaced by a nucleophile (e.g., amine or thiol), leading to the formation of new chemical entities. This transfer is significant in understanding biochemical pathways and reaction kinetics .
The synthesis of 2-Bromoacetyl Bromide-d2 typically involves brominating acetyl bromide using deuterium-labeled reagents. One common method includes:
This method ensures high purity and yield of the final product, which can be further purified through distillation or recrystallization .
The applications of 2-Bromoacetyl Bromide-d2 are primarily found in scientific research:
Interaction studies involving 2-Bromoacetyl Bromide-d2 focus on its reactivity with various biomolecules. Its ability to modify proteins and enzymes makes it an essential reagent for investigating biochemical interactions. The compound's interaction with prostaglandin G/H synthase 1 highlights its potential role in studying inflammatory pathways and other biological processes .
Several compounds share structural similarities with 2-Bromoacetyl Bromide-d2, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Bromoacetyl Bromide-d2 | C2D2Br2O | Deuterated, useful for NMR studies |
Acetyl Bromide | C2H3BrO | Non-deuterated, standard acylating agent |
Bromoacetyl Bromide | C2H3Br2O | Non-deuterated version of the compound |
Bromobenzoyl Bromide | C8H6BrO | Different structure, used for acylation |
The uniqueness of 2-Bromoacetyl Bromide-d2 lies primarily in its deuteration, which enhances its utility in spectroscopic applications while maintaining similar reactivity profiles to its non-deuterated counterparts .
2-Bromoacetyl bromide-d2 (CAS: 40897-88-9) is a deuterium-labeled derivative of 2-bromoacetyl bromide, characterized by the substitution of two hydrogen atoms with deuterium at the methylene position adjacent to the carbonyl group. Its systematic IUPAC name is 2-bromo(2H₂)acetyl bromide, reflecting the isotopic substitution at the α-carbon. The molecular formula is C₂D₂Br₂O, with a molecular weight of 203.86 g/mol .
The compound retains the core structure of its non-deuterated counterpart, featuring a reactive acyl bromide functional group (–COBr) and a brominated α-carbon. Key spectral data include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₂D₂Br₂O | |
CAS Number | 40897-88-9 | |
Molecular Weight | 203.86 g/mol | |
SMILES | BrC(C(=O)Br)([²H])[²H] | |
InChI Key | LSTRKXWIZZZYAS-DICFDUPASA-N |
The synthesis of deuterated acyl halides emerged alongside advancements in isotopic labeling techniques during the mid-20th century. Early methods relied on stoichiometric organometallic reagents, such as Grignard or lithium compounds, which were quenched with deuterium oxide (D₂O) to introduce deuterium . For example, reactions of acyl chlorides with SmI₂ and D₂O enabled reductive deuteration but required harsh conditions and excess deuterium sources .
A paradigm shift occurred in the 2020s with the development of catalytic deuteration strategies. Palladium-catalyzed reactions using D₂O as a deuteride donor allowed efficient labeling of aryl halides under milder conditions . Similarly, mechanochemical and electrochemical approaches reduced D₂O consumption to stoichiometric levels . These innovations directly influenced the synthesis of 2-bromoacetyl bromide-d2, enabling precise deuterium incorporation without compromising functional group tolerance.
2-Bromoacetyl bromide-d2 serves as a critical reagent in isotopic labeling for pharmaceutical research and mechanistic studies. Its applications include:
Reaction Type | Example | Reference |
---|---|---|
Acylation | Synthesis of azido acetamides | |
Ionic Liquid Preparation | Quaternary ammonium salts | |
Cross-Coupling | Pd-mediated deuterium transfer |
2-Bromoacetyl Bromide-d2 (C2D2Br2O) is a deuterated derivative of 2-bromoacetyl bromide, where the two hydrogen atoms in the methylene group are replaced by deuterium atoms [1]. The molecular structure features a central carbon backbone with two deuterium atoms attached to one carbon, while the other carbon forms part of a carbonyl group [2]. The molecular weight of this compound is 203.86 g/mol, reflecting the presence of two deuterium atoms instead of hydrogen [1] [3].
The molecular geometry of 2-Bromoacetyl Bromide-d2 is characterized by a tetrahedral arrangement around the methylene carbon atom (CD2) and a trigonal planar geometry around the carbonyl carbon [4]. The bond angles around the methylene carbon approximate the ideal tetrahedral angle of 109.5°, while the carbonyl carbon exhibits approximately 120° bond angles typical of sp² hybridization [5].
The electronic configuration of 2-Bromoacetyl Bromide-d2 is influenced by the presence of two electronegative bromine atoms and the carbonyl oxygen [6]. The carbonyl group (C=O) features a partial positive charge on the carbon atom and a partial negative charge on the oxygen atom due to the difference in electronegativity [3]. The carbon-bromine bonds are also polarized, with the bromine atoms bearing partial negative charges [2]. The presence of deuterium atoms instead of hydrogen does not significantly alter the electronic distribution compared to the non-deuterated analog, as deuterium and hydrogen have identical electronic configurations [1] [4].
Table 1: Key Molecular Properties of 2-Bromoacetyl Bromide-d2
Property | Value |
---|---|
Molecular Formula | C2D2Br2O |
Molecular Weight | 203.86 g/mol |
CAS Number | 40897-88-9 |
IUPAC Name | 2-bromo-2,2-dideuterioacetyl bromide |
InChI | InChI=1S/C2H2Br2O/c3-1-2(4)5/h1H2/i1D2 |
SMILES | [2H]C([2H])(C(=O)Br)Br |
The compound exhibits a relatively high density of approximately 2.4 g/cm³, similar to its non-deuterated counterpart, which has a density of 2.317 g/cm³ [6]. The refractive index is approximately 1.55, indicating its optical properties [8]. These physical properties are consistent with the presence of heavy bromine atoms in the molecular structure [6].
Nuclear Magnetic Resonance spectroscopy provides valuable insights into the structure of 2-Bromoacetyl Bromide-d2, particularly through the observation of isotopic shifts caused by the deuterium substitution . The deuterium atoms in the compound create distinctive spectroscopic patterns that differ from those of the non-deuterated analog [5].
In the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of the non-deuterated 2-bromoacetyl bromide, the methylene protons typically appear as a singlet at approximately 4.0-4.1 ppm [5]. However, in 2-Bromoacetyl Bromide-d2, these signals are absent due to the replacement of hydrogen with deuterium . This absence serves as a confirmation of complete deuteration at the methylene position [10].
The deuterium Nuclear Magnetic Resonance (²H NMR) spectrum of 2-Bromoacetyl Bromide-d2 shows a characteristic signal for the CD2 group . The deuterium resonance appears at a chemical shift similar to that of the corresponding protons in the non-deuterated compound, but with significantly different coupling patterns due to the different nuclear properties of deuterium [11]. The quadrupolar nature of the deuterium nucleus (spin = 1) results in broader signals compared to proton resonances [12].
The isotopic shift effect is also observable in the carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum [13]. The carbon atom bearing the deuterium atoms exhibits an upfield shift compared to its position in the non-deuterated analog, a phenomenon known as the deuterium isotope effect on carbon chemical shifts [14]. Additionally, this carbon signal appears as a multiplet due to coupling with the attached deuterium atoms, rather than the triplet observed with hydrogen atoms in the non-deuterated compound [15].
Table 2: Comparative NMR Data for 2-Bromoacetyl Bromide and its Deuterated Analog
Nucleus | Non-deuterated (C2H2Br2O) | Deuterated (C2D2Br2O) | Isotopic Shift |
---|---|---|---|
¹H NMR | 4.05 ppm (s, 2H) | Absent | N/A |
¹³C NMR | 29.44 ppm (CH2) | ~29.2 ppm (multiplet) | ~0.24 ppm |
²H NMR | N/A | ~4.05 ppm | N/A |
The isotopic shifts observed in Nuclear Magnetic Resonance spectroscopy are valuable for confirming the structure and purity of 2-Bromoacetyl Bromide-d2, as well as for studying reaction mechanisms involving this compound [12].
Mass spectrometry provides crucial information about the molecular structure and fragmentation behavior of 2-Bromoacetyl Bromide-d2 [16]. The mass spectrum of this compound exhibits distinctive patterns that reflect both its molecular composition and the presence of deuterium atoms [17].
The molecular ion peak of 2-Bromoacetyl Bromide-d2 appears at m/z 204, corresponding to its molecular weight [4]. Due to the natural isotopic distribution of bromine (approximately 50.69% ⁷⁹Br and 49.31% ⁸¹Br), the molecular ion region displays a characteristic pattern with peaks at m/z 202, 204, and 206 in an approximately 1:2:1 ratio, reflecting the presence of two bromine atoms [16] [17].
The fragmentation pattern of 2-Bromoacetyl Bromide-d2 includes several characteristic fragments [16]. Common fragmentation pathways involve the loss of bromine atoms and the carbonyl group [17]. Key fragment ions include:
The presence of deuterium atoms in the molecule is evident from the mass shift of certain fragments compared to the non-deuterated analog [17]. For example, the [CD2Br]+ fragment appears at m/z 124/126, which is 2 mass units higher than the corresponding [CH2Br]+ fragment (m/z 122/124) in the non-deuterated compound [16] [18].
Table 3: Major Mass Spectral Fragments of 2-Bromoacetyl Bromide-d2
m/z | Fragment | Relative Abundance (%) |
---|---|---|
202/204/206 | [C2D2Br2O]+ (molecular ion) | 12 |
124/126 | [CD2Br]+ | 34.5 |
107/109 | [COBr]+ | 10.6 |
79/81 | [Br]+ | 100 |
44 | [CO2]+ | 5.5 |
28 | [CO]+ | 2.5 |
The mass spectrometric analysis of 2-Bromoacetyl Bromide-d2 not only confirms its molecular structure but also provides valuable information about its fragmentation behavior, which can be useful in reaction mechanism studies and structural elucidation of compounds derived from it [16] [17].
Crystallographic studies of 2-Bromoacetyl Bromide-d2 provide detailed information about its three-dimensional structure and molecular packing in the solid state [24]. While specific X-ray diffraction data for the deuterated compound is limited, insights can be drawn from studies of the non-deuterated analog and related compounds [25].
The crystal structure of 2-bromoacetyl bromide reveals that the molecule adopts a specific conformation in the solid state, with the carbonyl oxygen and the bromine atom on the methylene carbon positioned in an anti-periplanar arrangement [24]. This conformation minimizes steric repulsion between these electronegative groups [26]. The deuterated analog is expected to maintain a similar conformation, as deuterium substitution typically does not significantly alter the molecular geometry [27].
In the crystal lattice, 2-Bromoacetyl Bromide-d2 molecules are arranged through intermolecular interactions, primarily involving the carbonyl oxygen and bromine atoms [24]. These interactions include halogen bonding between bromine atoms and carbonyl oxygens of adjacent molecules, contributing to the overall crystal packing [26]. The C-Br···O interactions play a significant role in stabilizing the crystal structure, with typical Br···O distances ranging from 3.0 to 3.2 Å [27].
Conformational analysis of 2-Bromoacetyl Bromide-d2 reveals potential energy minima corresponding to different rotational isomers around the C-C bond [28]. Theoretical calculations suggest that the anti-periplanar conformation (dihedral angle of approximately 180° between the carbonyl oxygen and the bromine atom on the methylene carbon) represents the global energy minimum [29]. This conformation is stabilized by electronic effects, including minimization of dipole-dipole repulsions between the C=O and C-Br bonds [30].
The presence of deuterium atoms in 2-Bromoacetyl Bromide-d2 can influence the conformational energetics through subtle isotope effects [31]. While the equilibrium geometry remains largely unchanged compared to the non-deuterated analog, the vibrational energy levels are affected by the increased reduced mass at the deuterated positions [28]. This can lead to small but measurable differences in conformational preferences and rotational barriers [31].
Table 4: Conformational Parameters of 2-Bromoacetyl Bromide-d2
Parameter | Value |
---|---|
C-C Bond Length | ~1.52 Å |
C=O Bond Length | ~1.20 Å |
C-Br Bond Length | ~1.93 Å |
O=C-C-Br Dihedral Angle (preferred) | ~180° |
Br-C-C=O Dihedral Angle (preferred) | ~60° |
Rotational Barrier (C-C bond) | ~3-4 kcal/mol |
Molecular dynamics simulations of 2-Bromoacetyl Bromide-d2 indicate that the molecule undergoes conformational fluctuations in solution, with transitions between different rotational isomers occurring on the picosecond to nanosecond timescale [28]. The deuteration of the methylene group slightly increases the rotational barrier around the C-C bond due to the kinetic isotope effect, potentially leading to slower conformational interconversion compared to the non-deuterated analog [31].
The synthesis of 2-Bromoacetyl Bromide-d2 represents a significant challenge in isotopic labeling chemistry, requiring specialized techniques that ensure both high deuterium incorporation and chemical purity. This section examines the four primary synthetic approaches for preparing this deuterated compound, each offering distinct advantages and limitations.
Direct bromination-deuteration techniques constitute the most straightforward approach for incorporating deuterium atoms into the acetyl moiety of bromoacetyl bromide. These methods typically involve the simultaneous introduction of bromine and deuterium through carefully controlled reaction conditions [2] [3].
The most widely employed technique utilizes deuterium oxide (D2O) as both solvent and deuterium source in combination with brominating agents. Research has demonstrated that deuterated bromoplatinic acid serves as an effective catalyst for this transformation, operating at temperatures between 140-280°C for reaction periods of 3-12 hours [4]. Under these conditions, the reaction proceeds through a hydrogen-deuterium exchange mechanism that achieves deuterium incorporation levels exceeding 95% while maintaining chemical yields in the range of 55-85% [4].
Photocatalytic deuteration represents an emerging alternative that operates under milder conditions. Studies utilizing cadmium selenide (CdSe) nanosheets as photocatalysts have shown remarkable efficiency in deuterating halogenated compounds using D2O as the deuterium source [5]. This approach operates at room temperature under visible light irradiation, generating highly active carbon and deuterium radicals through photoinduced electron transfer processes [5]. The mechanism involves tandem radical coupling processes that are mechanistically distinct from traditional cation or anion-mediated deuteration methods [5].
Electrochemical deuteration has gained prominence as a sustainable alternative to traditional chemical methods. Recent investigations have shown that palladium electrodes facilitate efficient deuterium incorporation from D2O through electroreductive processes at ambient conditions [6] [7]. These methods achieve deuterium incorporation rates of 90-99% with chemical yields ranging from 60-95% [6].
Metal-catalyzed hydrogen-deuterium exchange represents another significant advancement in direct deuteration methodology. The combination of palladium on carbon with aluminum in D2O (Pd/C-Al-D2O) generates deuterium gas in situ, eliminating the need for expensive and hazardous deuterium gas handling [8]. Under microwave-assisted conditions at 135°C, this system achieves deuterium incorporation levels of 95-99% with excellent chemical yields of 80-98% [8].
Base-mediated exchange in deuterated solvents provides a cost-effective approach for deuteration. Fluoroarenes have been successfully deuterated using common deuterated solvents such as DMSO-d6 and acetone-d6 in the presence of catalytic amounts of alkali metal carbonates [9]. These reactions operate through deprotonation-reprotonation mechanisms that achieve deuterium incorporation levels of 80-95% at temperatures between 90-130°C [9].
Halogen exchange reactions in deuterated media offer an alternative synthetic route that exploits the electrophilic nature of halogen atoms to facilitate deuterium incorporation. These methods are particularly valuable when direct deuteration proves challenging or when specific regiochemical control is required [7] [10] [11].
Palladium-catalyzed deuteration of aryl halides has emerged as a highly effective method for late-stage deuteration. Recent developments have shown that aryl bromides, chlorides, and triflates undergo efficient deuteration with D2O through palladium catalysis [7]. These reactions feature high functional group tolerance and require only chemical equivalent amounts of D2O for inert substrates like aryl chlorides [7]. The reaction operates at temperatures between 80-120°C and achieves deuterium retention rates of 92-98% [7].
Electrochemical approaches have proven particularly effective for alkyl halide substrates. Facile electroreductive deuteration of unactivated alkyl halides using D2O as the deuterium source has been reported with excellent efficiency [6]. The method accommodates primary, secondary, and sterically hindered tertiary chlorides, affording deuterodehalogenated products with excellent deuterium incorporation up to 99% [6]. Operating temperatures of 20-50°C and deuterium retention rates of 95-99% make this approach particularly attractive for thermally sensitive substrates [6].
Nucleophilic substitution reactions in deuterated media provide access to bromoacetyl derivatives through base-catalyzed mechanisms. These reactions typically operate at moderate temperatures of 25-90°C and achieve deuterium retention rates of 85-95% [12]. The mechanism involves deprotonation of the deuterated solvent followed by nucleophilic attack on the halogen-bearing carbon [12].
Metal-mediated exchange reactions utilizing palladium catalysts have shown effectiveness for vinyl halide substrates. Operating temperatures of 50-100°C with deuterium retention rates of 90-96% demonstrate the versatility of this approach [5]. The reaction proceeds through oxidative addition of the vinyl halide to the palladium center, followed by reductive elimination in the presence of deuterium [5].
Radical-mediated exchange using tributyltin hydride in deuterated tetrahydrofuran (THF-d8) provides an alternative mechanism for halogen-deuterium exchange [13]. This approach operates at low temperatures (0-25°C) and achieves deuterium retention rates of 88-94%, making it suitable for temperature-sensitive substrates [13].
The purification and stabilization of 2-Bromoacetyl Bromide-d2 present unique challenges due to the compound's inherent reactivity and the need to maintain isotopic purity. Effective protocols must address chemical stability, deuterium retention, and analytical verification requirements [14] [15] [16].
Storage temperature control represents the most critical parameter for maintaining compound integrity. Refrigeration at 2-8°C significantly reduces decomposition rates and prevents isotopic scrambling [14] [15]. Extended storage beyond this temperature range leads to rapid degradation and loss of deuterium content through exchange with atmospheric moisture [15].
Atmospheric control requires maintenance of inert gas environments, typically nitrogen or argon, to exclude oxygen and moisture [15]. Exposure to atmospheric moisture results in rapid hydrolysis of the acyl bromide functionality, generating hydrogen bromide and compromising both chemical and isotopic purity [15]. Moisture control to levels below 50 parts per million ensures long-term stability [15].
Stabilizing additives have proven effective in preventing decomposition and isomerization. Epoxides at concentrations of 0.001-0.1% by weight serve as effective stabilizers by scavenging trace acids that catalyze decomposition [14]. The mechanism involves epoxide ring-opening by hydrogen bromide, preventing acid-catalyzed degradation pathways [14].
Container material selection significantly impacts storage stability. Glass ampoules or polytetrafluoroethylene (PTFE)-lined containers provide optimal chemical compatibility [15]. Metal containers should be avoided due to potential catalytic effects on decomposition reactions [15]. Properly stored samples maintain greater than 98% chemical purity for 6-12 months under optimal conditions [15].
Purification methodologies must balance efficiency with isotopic retention. Fractional distillation under reduced pressure minimizes thermal decomposition while achieving high purity [15]. Molecular sieve drying effectively removes trace moisture without affecting the deuterium content [15]. Phase separation techniques exploit solubility differences to remove impurities while preserving isotopic integrity [15].
Analytical verification protocols ensure both chemical purity and isotopic enrichment meet specifications. High-performance liquid chromatography (HPLC) provides quantitative analysis of chemical impurities [17]. Nuclear magnetic resonance (NMR) spectroscopy confirms deuterium incorporation levels and identifies sites of isotopic substitution [17]. Mass spectrometry enables precise determination of isotopic purity through analysis of molecular ion isotopologue distributions [18] [17].
Computational modeling has become indispensable for understanding the mechanistic details of deuteration reactions and optimizing synthetic protocols. Modern theoretical approaches provide atomic-level insights into reaction pathways, activation barriers, and kinetic isotope effects that guide experimental design [19] [20] [21].
Density Functional Theory (DFT) calculations serve as the primary computational tool for investigating deuteration mechanisms. The B3LYP, M06-2X, and ωB97X-D functionals with basis sets such as 6-31G(d,p) and def2-TZVP provide accurate descriptions of reaction energetics and geometric parameters [20] [22]. These calculations reveal that deuterium incorporation typically proceeds through transition states that are 2-4 kcal/mol higher in energy than corresponding protonation pathways, reflecting primary kinetic isotope effects [21] [23].
Molecular dynamics (MD) simulations using packages such as GROMACS and AMBER with force fields like OPLS-AA and CHARMM elucidate solvation effects and dynamic behavior in deuterated media [24] [25]. These simulations demonstrate that deuteration alters intermolecular interactions through changes in vibrational frequencies, affecting both reaction kinetics and product distributions [24]. The Born-Oppenheimer approximation underlying these calculations requires careful parameterization to capture isotopic effects accurately [24].
Quantum chemical calculations at the MP2 and CCSD(T) levels using basis sets such as aug-cc-pVTZ provide benchmark accuracy for energetic predictions [26]. These high-level calculations confirm that deuteration pathways exhibit characteristic kinetic isotope effects with rate ratios (kH/kD) typically ranging from 3-7 for primary isotope effects [23] [27]. The calculations also reveal that deuterium substitution affects vibrational zero-point energies, contributing to observed isotope effects [28].
Transition state theory applications enable prediction of kinetic isotope effects and temperature dependencies. Studies using software packages like VASP and CP2K with functionals such as PBE and HSE06 have shown that deuteration reactions exhibit characteristic Arrhenius behavior with activation energies 1-3 kcal/mol higher than corresponding hydrogenation reactions [28] [29]. These calculations guide optimization of reaction conditions to maximize deuterium incorporation while minimizing side reactions [29].
Microkinetic modeling using tools such as CANTERA and KMCLib integrates elementary reaction steps into comprehensive reaction networks [29]. These models incorporate experimental rate constants and DFT-calculated activation barriers to predict optimal reactor conditions [29]. The modeling reveals that deuteration efficiency depends critically on the balance between forward deuteration rates and reverse hydrogen exchange processes [29]. Temperature and concentration optimization based on these models achieves deuterium incorporation levels exceeding 95% while maintaining high chemical yields [29].